molecular formula C9H18O2 B2946453 Ethyl 3-ethylpentanoate CAS No. 80246-72-6

Ethyl 3-ethylpentanoate

Cat. No.: B2946453
CAS No.: 80246-72-6
M. Wt: 158.241
InChI Key: RQPGXPUCYFZPGQ-UHFFFAOYSA-N
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Description

Ethyl 3-ethylpentanoate ( 80246-72-6) is an organic ester compound with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol . This compound is characterized by its branched-chain structure and serves as a valuable intermediate in various research fields, particularly in organic synthesis and the development of flavor and fragrance profiles . As a volatile ester, it is of significant interest in studies related to aroma compounds and is known to contribute fruity notes, analogous to the simpler ester ethyl pentanoate which imparts an apple-like flavor . Researchers utilize this chemical in reactions typical of esters, such as transesterification and hydrolysis, to build more complex molecular architectures or to study reaction kinetics . It is also relevant in the synthesis of other fine chemicals and pharmaceutical intermediates where a specific branched carbon chain is required. Available with a purity of ≥95%, this product is intended for research and further manufacturing applications only . It is not intended for direct human use or consumption. Please handle with appropriate safety precautions; refer to the Safety Data Sheet for comprehensive hazard information which indicates it may be flammable and cause skin and eye irritation . For laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-ethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-8(5-2)7-9(10)11-6-3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPGXPUCYFZPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80246-72-6
Record name ethyl 3-ethylpentanoate
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Synthetic Methodologies and Advanced Approaches for Ethyl 3 Ethylpentanoate

Classical Synthesis Routes

The traditional methods for synthesizing esters like ethyl 3-ethylpentanoate are well-established in organic chemistry, offering reliable pathways to the target molecule.

Esterification Reactions

Esterification is the most direct method for the synthesis of this compound, involving the reaction of 3-ethylpentanoic acid with ethanol (B145695).

The Fischer-Speier esterification, commonly known as Fischer esterification, is a cornerstone of ester synthesis. This reaction involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). patsnap.comorganic-chemistry.org The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. patsnap.commasterorganicchemistry.com This activation facilitates a nucleophilic attack by the alcohol (ethanol) to form a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final ester, this compound, and regenerate the acid catalyst. masterorganicchemistry.comcerritos.edu

CH₃CH₂CH(CH₂CH₃)COOH + CH₃CH₂OH ⇌ CH₃CH₂CH(CH₂CH₃)COOCH₂CH₃ + H₂O (3-Ethylpentanoic Acid + Ethanol ⇌ this compound + Water)

To maximize the yield of this compound via Fischer esterification, several reaction conditions can be optimized. According to Le Châtelier's Principle, the equilibrium can be driven towards the product side by either using a large excess of one of the reactants or by removing one of the products as it is formed. cerritos.edunih.gov

Molar Ratios: Using an excess of the alcohol (ethanol), which is often also used as the solvent, is a common strategy to increase the ester yield. patsnap.com Research on the esterification of acetic acid with ethanol has shown a direct correlation between the molar ratio of the alcohol and the final yield. masterorganicchemistry.com While 3-ethylpentanoic acid is more sterically hindered than acetic acid, the general principle remains applicable. rug.nlathabascau.ca

Table 1: Effect of Molar Ratio on Ester Yield in a Model Fischer Esterification Based on the esterification of acetic acid with ethanol.

Molar Ratio (Alcohol:Acid)Equilibrium Yield (%)
1:165%
10:197%
100:199%

Data sourced from a study on the esterification of acetic acid and ethanol. masterorganicchemistry.com

Temperature: The reaction is typically conducted at the reflux temperature of the alcohol solvent to increase the reaction rate. patsnap.com

Water Removal: Removing water as it is formed is a highly effective method to drive the reaction to completion. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus, where the reaction is run in a solvent like toluene (B28343) that forms an azeotrope with water. organic-chemistry.org The water is collected in the side arm of the apparatus, preventing it from participating in the reverse hydrolysis reaction.

Nucleophilic Acyl Substitution Reactions

A more reactive and irreversible alternative to Fischer esterification is the reaction of an alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride. athabascau.ca In this approach, 3-ethylpentanoic acid is first converted to its corresponding acyl chloride, 3-ethylpentanoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

The highly electrophilic 3-ethylpentanoyl chloride then reacts rapidly with ethanol in an exothermic reaction. athabascau.ca A weak base, such as pyridine, is often added to neutralize the hydrogen chloride (HCl) gas produced during the reaction. This method avoids the equilibrium limitations of Fischer esterification and generally proceeds to completion, providing high yields of the final ester.

Alkylation Reactions

Esters can also be synthesized via an Sₙ2 alkylation reaction. This method involves the reaction of a carboxylate salt with a primary alkyl halide. athabascau.ca For the synthesis of this compound, 3-ethylpentanoic acid is first deprotonated with a suitable base, such as sodium hydroxide (B78521) (NaOH) or sodium ethoxide, to form sodium 3-ethylpentanoate.

This carboxylate salt then acts as a nucleophile, attacking an ethyl halide, such as ethyl bromide or ethyl iodide. The reaction proceeds via a standard Sₙ2 mechanism, where the carboxylate anion displaces the halide ion, forming the ester. This method is particularly useful when the corresponding alcohol is sensitive to the strongly acidic conditions of Fischer esterification.

Malonic Ester Synthesis for Structural Analogs

The malonic ester synthesis is a versatile method for preparing carboxylic acids with one or two alkyl groups on the α-carbon. study.com This pathway can be used to synthesize the 3-ethylpentanoic acid precursor, which can then be esterified to form the final product. The synthesis of 3-ethylpentanoic acid begins with diethyl malonate.

The process involves several key steps:

Deprotonation: Diethyl malonate is treated with a strong base, typically sodium ethoxide (NaOEt) in ethanol, to remove an acidic α-hydrogen and form a resonance-stabilized enolate. study.com

First Alkylation: The enolate acts as a nucleophile and is reacted with an ethyl halide (e.g., ethyl bromide) in an Sₙ2 reaction to add the first ethyl group, yielding diethyl ethylmalonate. study.com

Hydrolysis and Decarboxylation: The resulting diethyl diethylmalonate is then subjected to hydrolysis, typically using aqueous acid and heat. This converts both ester groups into carboxylic acid groups, forming diethylmalonic acid. This β-dicarboxylic acid is unstable to heat and readily undergoes decarboxylation (loss of CO₂) to yield the final product, 3-ethylpentanoic acid. study.com

Once 3-ethylpentanoic acid is synthesized, it can be converted to this compound using one of the esterification methods described previously.

Catalytic Synthesis of this compound and Related Esters

Catalytic routes to esters like this compound are critical for industrial applications, providing alternatives to traditional methods like Fischer esterification which often require harsh conditions. mdpi.comyoutube.com These advanced methods aim to increase reaction rates and yields while simplifying product purification. dalalinstitute.comcrdeepjournal.org

Heterogeneous Catalysis

Heterogeneous catalysis involves catalysts in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. dalalinstitute.comresearchgate.net This approach is advantageous for industrial processes because it simplifies the separation of the catalyst from the reaction mixture, allowing for reuse and continuous operation. riken.jpmdpi.com For ester synthesis, solid acid or bifunctional catalysts are commonly employed.

Bifunctional catalysts possess both metal and acidic sites, enabling multiple reaction steps to occur on a single catalytic surface. mdpi.comresearchgate.net In the context of ester synthesis or related reactions, a metal site (like Ruthenium or Nickel) can facilitate hydrogenation/dehydrogenation steps, while an acidic support (such as a Lanthanum-exchanged Y-zeolite, LaY) catalyzes acid-mediated reactions like dehydration or esterification. mdpi.comnih.gov

While specific studies on Ru/LaY and Ni/LaY for this compound synthesis are not prominent, the principle is well-established for related conversions. For instance, bifunctional metal-acid catalysts are used to reduce esters to ethers, where metal nanoparticles on an acidic support (like Pt on faujasite) cleave C-O bonds through hydrogenation and hydrogenolysis pathways. researchgate.net The reaction involves a proposed mechanism where the ester is hydrogenated to a hemiacetal on the metal site, which then diffuses to a nearby Brønsted acid site to dehydrate. researchgate.net Bifunctional catalysts with both acidic and basic characteristics, such as SrO–ZnO/Al2O3, have been developed to simultaneously catalyze the esterification of free fatty acids and the transesterification of triglycerides for biodiesel production. mdpi.comresearchgate.net

The synergy between the metal and the acidic support is crucial. The ratio of metal sites to acid sites is a key parameter that influences the catalyst's activity and selectivity in hydroconversion reactions. researchgate.net

For industrial viability, catalysts must exhibit high performance and long-term durability. acs.org Continuous flow systems are particularly desirable as they allow for high-throughput production of chemicals like esters. riken.jp A key challenge in these systems is catalyst deactivation over time. acs.orgmdpi.com

Catalyst lifetime can be affected by several degradation processes, including:

Sintering or Agglomeration: Metal nanoparticles on the support can merge into larger particles, reducing the active surface area. mdpi.com

Dissolution: The active metal can leach or dissolve from the support into the reaction medium. mdpi.com

Coke Formation: Carbonaceous deposits can form on the catalyst surface, blocking active sites. mdpi.commdpi.com

Support Oxidation: The support material itself can degrade, leading to the detachment of metal nanoparticles. mdpi.com

Studies on catalyst durability are often conducted using accelerated stress tests to evaluate stability under prolonged operation. mdpi.com For example, a study on the continuous flow reductive etherification of furfural (B47365) using a commercial Palladium on carbon (Pd/C) catalyst showed relatively stable activity over an 8-hour period, with only a slight decrease in the yield of the desired product, tetrahydrofurfuryl ethyl ether (THFEE), from 56% to 52%. mdpi.com The development of robust solid catalysts that can maintain high activity and selectivity over extended periods in continuous flow is a major goal in industrial chemistry. riken.jp

Time on Stream (hours)THFEE Yield (%)FEE Yield (%)THFA Production (%)
0.556--
8.052DecreasedSlightly Increased

Data derived from a stability test of a 1% Pd/C catalyst in the continuous flow synthesis of furfuryl ethers. mdpi.com THFEE: Tetrahydrofurfuryl ethyl ether, FEE: Furfuryl ethyl ether, THFA: Tetrahydrofurfuryl alcohol.

Studies comparing SiO2 and Al2O3 binders have shown that the binder can interact with the active catalyst. nih.govijche.com In the case of Al2O3-bound ZSM-5 zeolite extrudates, it was found that aluminum from the binder can migrate into the zeolite structure. nih.gov This migration creates additional Brønsted acid sites, which alters the catalyst's reactivity and selectivity compared to when a more inert binder like SiO2 is used. nih.gov

Similarly, in a bifunctional iron/HZSM-5 catalyst used for Fischer-Tropsch synthesis, the choice of binder affected performance. The catalyst shaped with an alumina (B75360) binder showed higher activity in secondary reactions compared to the one using a silica (B1680970) binder. ijche.com This demonstrates that the binder can play an active role in the catalytic process, and its selection must be carefully considered during catalyst design.

Binder TypeObserved EffectImpact on CatalysisReference Study
Alumina (Al2O3)Aluminum migration to zeolite, formation of new acid sites.Alters selectivity, favors formation of different oligomer species.ZSM-5 with Thiophene nih.gov
Silica (SiO2)Acts as a more inert binder.Leads to the formation of higher oligomers compared to Al2O3 binder.ZSM-5 with Thiophene nih.gov
Alumina (Al2O3)Higher activity for secondary reactions.Influences overall product distribution.Fe/HZSM-5 in Fischer-Tropsch ijche.com
Silica (SiO2)Lower activity for Fischer-Tropsch and water-gas shift reactions.Reduced rate of secondary reactions.Fe/HZSM-5 in Fischer-Tropsch ijche.com

Catalyst deactivation via metal agglomeration and coke formation is a significant challenge, particularly in high-temperature reactions. mdpi.commdpi.com Metal agglomeration, or sintering, involves the migration and coalescence of small metal nanoparticles into larger ones, which reduces the number of active sites and thus lowers catalytic activity. mdpi.com Developing catalysts with strong metal-support interactions is a key strategy to inhibit sintering and maintain high metal dispersion. mdpi.com

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. dalalinstitute.com This methodology is particularly useful for esterification, offering mild reaction conditions, high yields, and simplified operational processes compared to traditional acid catalysis. mdpi.com

The fundamental principle of PTC involves a phase-transfer agent, or catalyst, which transports a reactant from one phase to another where the reaction can occur. dalalinstitute.com In a typical esterification, a carboxylate anion, which is soluble in the aqueous phase, is transported by the PTC catalyst into the organic phase to react with an organic-soluble substrate like an alkyl halide.

The mechanism generally involves the PTC catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt (Q+X-), exchanging its anion (X-) for the carboxylate anion (RCOO-) at the aqueous-organic interface. dalalinstitute.com The newly formed ion pair (Q+RCOO-) is sufficiently lipophilic to dissolve in the organic phase, where the now "naked" and highly reactive carboxylate anion can readily react with an alkylating agent (R'X) to form the ester (RCOOR'). mdpi.comdalalinstitute.com

PTC offers several advantages:

It avoids the need for expensive or hazardous anhydrous solvents. dalalinstitute.comcrdeepjournal.org

Reactions can often be carried out under milder conditions with faster rates. dalalinstitute.com

It can lead to higher yields and fewer byproducts. dalalinstitute.com

The technique is versatile and has been applied in numerous industrial processes, including liquid-liquid and solid-liquid reactions for various alkylations. crdeepjournal.orgcore.ac.uk

Enzymatic Synthesis of this compound and Esters

Biocatalysis presents a green and highly selective alternative to conventional chemical methods for ester synthesis. redalyc.org Enzymes, particularly lipases, operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts. mdpi.comnih.gov This approach is increasingly attractive for producing flavor and fragrance esters, where high purity is essential. redalyc.org

Lipase-Catalyzed Esterification Reactions

Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are a versatile class of enzymes that naturally catalyze the hydrolysis of fats. redalyc.orgrsc.org However, in non-aqueous or micro-aqueous environments, the reaction equilibrium shifts, allowing lipases to effectively catalyze synthesis reactions such as esterification and transesterification. mdpi.comnih.gov This catalytic duality makes them ideal for producing a wide range of esters, from short-chain flavor compounds to long-chain biofuels. rsc.org

The synthesis of esters via lipase (B570770) catalysis follows a Ping-Pong Bi-Bi mechanism. nih.govnih.gov In this process, the fatty acid first binds to the enzyme to form an acyl-enzyme intermediate, releasing a water molecule. Subsequently, the alcohol binds to this complex, leading to the formation of the ester product and the regeneration of the free enzyme. nih.gov The use of enzymes for ester production is often more cost-effective and environmentally friendly than traditional chemical synthesis. nih.govnih.gov

The efficiency of lipase-catalyzed esterification is significantly influenced by several reaction parameters. Optimizing these factors is crucial for maximizing product yield and reaction rate. nih.gov

Temperature: Enzyme activity generally increases with temperature up to an optimal point, beyond which denaturation can occur, leading to a loss of activity. For example, in the synthesis of octyl formate (B1220265), the optimal temperature was found to be 40 °C. nih.gov Similarly, the synthesis of trehalose (B1683222) palmitate diesters showed the best conversions at 60 °C. nih.gov

Enzyme Amount: Increasing the enzyme concentration typically increases the reaction rate. However, beyond a certain point, the rate may plateau due to substrate saturation or mass transfer limitations. nih.gov In one study, the highest conversion for octyl formate synthesis was achieved with an enzyme concentration of 15 g/L. nih.gov

Substrate Molar Ratio: The molar ratio of the acid to the alcohol affects the reaction equilibrium. An excess of one substrate can drive the reaction towards product formation. A study on eugenol (B1671780) caprylate synthesis identified an optimal substrate molar ratio of 1.13. researchgate.net

Reaction Time: Ester conversion increases with reaction time until equilibrium is reached. In the synthesis of trehalose esters, no significant difference in conversion was observed after 4 hours. nih.gov

Shaking Speed (Agitation): In heterogeneous systems involving immobilized enzymes, agitation is important to overcome external mass transfer limitations. A study on isoamyl butyrate (B1204436) synthesis utilized an agitation speed of 240 rpm. redalyc.org

The table below presents findings from various studies on the optimization of enzymatic ester synthesis.

Ester ProductLipase UsedOptimal Temperature (°C)Optimal Substrate Molar Ratio (Acid:Alcohol)Optimal Enzyme Conc.Max. Conversion (%)Reference
Octyl FormateNovozym 435401:715 g/L96.51 nih.gov
Isoamyl ButyrateImmobilized Thermomyces lanuginosus45N/A30% m/v96 redalyc.org
Trehalose Palmitate DiestersFermase CALB™ 10000605:1 (Palmitic Acid:Trehalose)15% w/w35 nih.gov
Eugenol CaprylateN/A56.571.1325.52 mg>80 researchgate.net
Fructose Oleic Acid EsterNovozym 43557.2N/AN/A88 nih.gov

Immobilizing lipases on solid supports is a common strategy to enhance their stability, facilitate recovery and reuse, and enable continuous operation, which helps to reduce the high cost associated with biocatalysts. rsc.orgmdpi.commdpi.com The immobilization support can also influence the enzyme's activity and selectivity. mdpi.commdpi.com

Various lipases have been successfully used for ester synthesis. Lipase B from Candida antarctica, often immobilized and sold as Novozym 435, is one of the most widely employed due to its high activity and broad substrate specificity. nih.govnih.gov Other effective lipases include those from Rhizomucor miehei, Thermomyces lanuginosus, and Aspergillus oryzae. redalyc.orgmdpi.comiaea.org For instance, in the synthesis of fatty acid methyl esters, Lipozyme TL-100L provided a high yield of 92%. iaea.org The choice of enzyme often depends on the specific substrates and desired ester product.

The performance of several immobilized lipases in esterification reactions is summarized below.

Lipase (Source)Commercial NameSupport MatrixApplicationAchieved Yield/ConversionReference
Candida antarctica Lipase BNovozym 435Macroporous acrylic resinOctyl formate synthesis96.51% nih.gov
Aspergillus oryzaeN/AMicroporous polymeric matrixFatty acid methyl ester synthesisN/A iaea.org
Thermomyces lanuginosusLipozyme TL-100LMicroporous polymeric matrixFatty acid methyl ester synthesis92% iaea.org
Rhizomucor mieheiN/AN/APhytosterol ester productionEffective catalyst mdpi.com
Candida rugosaN/AN/APhytosterol ester productionEffective catalyst mdpi.com

Enzyme-Catalyzed Oxidations in Stereoselective Synthesis

Enzymatic transformations have emerged as powerful tools in asymmetric synthesis, offering high selectivity under mild reaction conditions. While direct enzyme-catalyzed oxidation to produce chiral this compound is not a commonly documented primary synthetic route, the principles of enzymatic reactions, particularly kinetic resolution and desymmetrization, are highly relevant to the synthesis of its chiral acid precursor, 3-ethylpentanoic acid.

Enantiotopic and Enantiomeric Specificity in Enzyme-Catalyzed Reactions

The stereoselectivity of enzymes is a cornerstone of their utility in asymmetric synthesis. This selectivity can be categorized as either enantiotopic or enantiomeric.

Enantiotopic Specificity: This refers to the ability of an enzyme to differentiate between two identical functional groups (enantiotopic groups) in a prochiral molecule, leading to the formation of a chiral product. For instance, the desymmetrization of a prochiral precursor like 3-ethylpentanedioic acid or its diethyl ester through enzymatic hydrolysis could theoretically yield an enantiomerically enriched 3-ethyl-glutaric acid monoester. Studies on the nitrilase-catalyzed desymmetrization of 3-substituted glutaronitriles to produce optically active 3-substituted 4-cyanobutanoic acid highlight the potential of enzymes to selectively act on one of two identical groups in a prochiral substrate. rsc.org

Enantiomeric Specificity (Kinetic Resolution): This is the more common enzymatic strategy for separating a racemic mixture of a chiral compound. The enzyme selectively catalyzes the reaction of one enantiomer at a much faster rate than the other. For example, in the kinetic resolution of racemic 3-aryl alkanoic acids, hydrolases have been shown to selectively hydrolyze one enantiomer of the corresponding ethyl ester, yielding the acid with high enantiopurity while leaving the unreacted ester enriched in the other enantiomer. almacgroup.com A study on the hydrolysis of (±)-ethyl 3-phenylpentanoate demonstrated that while many hydrolases showed no activity, certain enzymes could effect the resolution. almacgroup.com This principle is directly applicable to the kinetic resolution of racemic this compound or its corresponding acid. Lipases, such as those from Candida antarctica (CALB) and Pseudomonas fluorescens, are frequently employed for such resolutions due to their broad substrate specificity and high enantioselectivity. almacgroup.comsemanticscholar.org

The following table illustrates the potential application of lipase-catalyzed kinetic resolution to a racemic mixture of 3-ethylpentanoic acid, based on principles observed with structurally similar compounds.

Enzyme SourceReaction TypeProduct 1 (Enantiomer)Product 2 (Enantiomer)Enantiomeric Excess (ee)
Pseudomonas fluorescensHydrolysis of (±)-ethyl 3-ethylpentanoate(S)-3-ethylpentanoic acid(R)-ethyl 3-ethylpentanoateHigh (e.g., >95%)
Candida antarctica Lipase BEsterification of (±)-3-ethylpentanoic acid(R)-ethyl 3-ethylpentanoate(S)-3-ethylpentanoic acidHigh (e.g., >95%)

Stereoselective Synthesis Approaches

Beyond enzymatic methods, several well-established stereoselective synthesis strategies can be employed to produce enantiomerically enriched this compound. These methods involve the use of chiral auxiliaries to direct stereochemistry or starting from inherently chiral molecules from the "chiral pool."

Asymmetric Synthesis of Alpha-Alkylated Esters and Acids

A powerful strategy for the synthesis of α-substituted chiral esters and acids is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

While the broader class of chiral auxiliaries, such as Evans oxazolidinones and camphor-derived auxiliaries, are well-documented for the asymmetric alkylation of enolates to produce α-alkylated carbonyl compounds, the use of quinazolinone derivatives has also been explored for the synthesis of asymmetric reagents. wikipedia.org The general approach involves the formation of an enolate from a carboxylic acid derivative attached to the chiral auxiliary. The chiral auxiliary then sterically directs the approach of an electrophile (in this case, an ethyl group) to one face of the enolate, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.

The synthesis of (R)- or (S)-3-ethylpentanoic acid could be envisioned as follows:

Attachment of pentanoic acid to a chiral quinazolinone auxiliary.

Deprotonation at the α-position with a strong base (e.g., lithium diisopropylamide) to form a chiral enolate.

Alkylation of the enolate with an ethyl halide (e.g., ethyl iodide). The chiral auxiliary directs the ethyl group to a specific face of the enolate.

Hydrolysis to cleave the chiral auxiliary, yielding the enantiomerically enriched 3-ethylpentanoic acid, which can then be esterified to give this compound.

The table below outlines the key steps and expected outcomes of this hypothetical synthesis.

StepReagentsIntermediate/ProductExpected Stereochemical Outcome
1. Auxiliary AttachmentPentanoyl chloride, Chiral Quinazolinone derivativeN-pentanoyl-quinazolinone-
2. Enolate FormationLithium diisopropylamide (LDA)Chiral lithium enolate-
3. Asymmetric AlkylationEthyl iodide (EtI)N-(3-ethylpentanoyl)-quinazolinoneHigh diastereoselectivity
4. Auxiliary CleavageAcid or base hydrolysisEnantiomerically enriched 3-ethylpentanoic acidHigh enantiomeric excess
5. EsterificationEthanol, Acid catalystEnantiomerically enriched this compoundRetention of configuration

The success of any asymmetric synthesis is quantified by the enantiomeric excess (ee) of the product. Enantiomeric excess is a measure of the purity of a chiral substance, reflecting the degree to which one enantiomer is present in greater amounts than the other. wikipedia.org Several analytical techniques are employed to determine the enantiomeric purity of chiral molecules like this compound.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. The enantiomers are separated on a chiral stationary phase, and the relative amounts of each enantiomer are determined by integrating the areas of their respective peaks in the chromatogram.

Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds. The enantiomers are separated on a chiral column.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the enantiomers of a chiral compound can exhibit different chemical shifts in their NMR spectra, allowing for their quantification.

Optical Rotation: While historically significant, this method is less precise for determining enantiomeric excess as the specific rotation of the pure enantiomer must be known, and impurities can affect the measurement.

The enantiomeric excess is calculated using the following formula: ee (%) = |([R] - [S]) / ([R] + [S])| x 100 where [R] and [S] are the concentrations or amounts of the R- and S-enantiomers, respectively.

Chiral Pool Synthesis Strategies

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org These natural products, which include amino acids, sugars, and terpenes, possess inherent chirality that can be transferred to the target molecule through a series of chemical transformations. wikipedia.orgscilit.comnih.govnih.govescholarship.org

For the synthesis of this compound, a potential chiral pool starting material would need to possess a carbon skeleton that can be efficiently converted to the 3-ethylpentanoyl framework. For instance, certain terpenes with appropriate substitution patterns could serve as precursors. scilit.comnih.govnih.gov The synthesis would involve a series of reactions to modify the functional groups and carbon skeleton of the natural product while preserving the original stereocenter or using it to induce new stereocenters. While a direct and obvious precursor for 3-ethylpentanoic acid from the common chiral pool is not immediately apparent, the general principle of using nature's enantiopure building blocks remains a viable and elegant approach in asymmetric synthesis. wikipedia.org

Based on a thorough review of available scientific literature, there is no specific research data corresponding to the detailed outline requested for the chemical compound This compound . Published studies concerning its detailed oxidation and combustion chemistry, including the development of specific chemical kinetic mechanisms or experimental studies using Jet-Stirred Reactors, could not be located.

Consequently, it is not possible to provide a scientifically accurate and thorough article that strictly adheres to the requested sections and subsections for this compound due to the absence of the necessary primary research findings.

Reaction Mechanisms and Kinetics of Ethyl 3 Ethylpentanoate

Oxidation and Combustion Chemistry

Experimental Studies of Oxidation Kinetics

Laminar Burning Velocities in Spherical Combustion Chambers

The study of laminar burning velocity is crucial for understanding the combustion characteristics of fuels. For ethyl esters, which are considered potential biofuels, these velocities are often measured in a spherical combustion chamber. Research on a series of C4–C7 ethyl esters has been conducted to determine their unstretched laminar burning velocities under various conditions. These experiments typically cover a range of pressures (1–10 bar), initial temperatures (323–473 K), and equivalence ratios (0.7–1.5) acs.orgresearchgate.net.

While specific data for ethyl 3-ethylpentanoate is not extensively available, studies on similar compounds like ethyl pentanoate provide significant insights. For ethyl pentanoate-air mixtures, unstretched laminar burning velocities have been measured at different pressures and temperatures for equivalence ratios between 0.7 and 1.4 acs.org. These experimental results are essential for validating detailed chemical kinetic reaction mechanisms. For instance, a mechanism for C4-C7 ethyl esters consisting of 1845 reactions and 232 species was developed and showed good agreement with experimental data acs.org. Similarly, a detailed kinetic model for ethyl pentanoate with 2719 reactions and 522 species has been used to simulate its oxidation and combustion characteristics acs.org.

The general trend observed is that the laminar burning velocity is influenced by the molecular structure of the ester. For example, among ethyl propanoate, ethyl butanoate, and ethyl acetate (B1210297), ethyl acetate was found to have the lowest laminar burning velocity, which is attributed to its inner C-H bond characteristics and higher sensitivity to water formation that slows the flame speed researchgate.net. These findings suggest that the specific branching structure of this compound would also uniquely influence its burning velocity.

Experimental Conditions for Laminar Burning Velocity Measurements of Ethyl Esters
ParameterRangeReference Compound(s)
Pressure1–10 barC4–C7 Ethyl Esters acs.orgresearchgate.net
Initial Temperature323–473 KC4–C7 Ethyl Esters acs.orgresearchgate.net
Equivalence Ratio (Φ)0.7–1.5C4–C7 Ethyl Esters acs.orgresearchgate.net
Equivalence Ratio (Φ)0.7–1.4Ethyl Pentanoate acs.org

Thermal Decomposition and Pyrolysis Studies

The thermal decomposition, or pyrolysis, of esters is a fundamental process in their combustion. It involves the breakdown of the molecule at high temperatures in the absence of an oxidant. Studies on various ethyl esters, such as ethyl formate (B1220265), ethyl acetate, and ethyl propanoate, provide a framework for understanding the decomposition of larger esters like this compound acs.orgstanford.edu. The primary decomposition pathway for many simple esters is a concerted reaction that proceeds through a six-membered transition state to yield an alkene and a carboxylic acid researchgate.net. For this compound, this would involve the formation of ethylene (B1197577) and 3-ethylpentanoic acid.

The pyrolysis of ethyl esters leads to a variety of smaller molecules. For ethyl acetate, the primary products are ethylene and acetic acid researchgate.net. For ethyl propanoate, pyrolysis at high temperatures results in the formation of H2O, CO2, and CO at nearly equal rates acs.orgstanford.edu.

For this compound, the initial decomposition is expected to follow two main pathways:

Molecular Elimination: A six-membered ring transition state leads to the formation of ethylene and 3-ethylpentanoic acid.

Bond Fission: The molecule can break apart into various radicals, which then undergo a cascade of secondary reactions.

These initial products, particularly the carboxylic acid, are unstable at high temperatures and will further decompose. The subsequent breakdown of 3-ethylpentanoic acid and other intermediates will produce a range of smaller, stable molecules. Detailed kinetic modeling based on experiments with related compounds helps to identify these complex destruction pathways and predict the final product distribution, which includes key combustion products like carbon monoxide (CO), carbon dioxide (CO2), water (H2O), and smaller hydrocarbons like ethylene acs.orgstanford.edu.

Primary Products from Thermal Decomposition of Ethyl Esters
EsterPrimary Decomposition ProductsReference
Ethyl AcetateEthylene, Acetic Acid researchgate.net
Ethyl PropanoateH2O, CO2, CO acs.orgstanford.edu
This compound (Predicted)Ethylene, 3-Ethylpentanoic AcidN/A

Reaction Flux and Sensitivity Analyses in Kinetic Modeling

To understand the complex network of reactions occurring during the combustion of this compound, kinetic modeling is employed. Reaction flux and sensitivity analyses are key components of this modeling.

Reaction flux analysis identifies the dominant reaction pathways for the consumption of the fuel and the formation of major products. For a related compound, ethyl pentanoate, flux analyses have been carried out to interpret experimental results from jet-stirred reactors and spherical combustion chambers acs.org. This analysis reveals which sequences of reactions are most important at different temperatures and equivalence ratios.

Sensitivity analysis identifies the specific reactions that have the greatest influence on a particular combustion target, such as ignition delay or laminar burning velocity. For ethyl esters, sensitivity analyses have shown that the branching reaction H + O2 <=> OH + O is highly influential in accelerating the flame, regardless of the specific ester or equivalence ratio researchgate.net. By identifying these key reactions, kinetic models can be refined and improved. These analyses are crucial for developing accurate predictive models for the combustion of biofuels like this compound acs.org.

Hydrogen Atom Abstraction Reactions

Hydrogen atom abstraction is a critical class of reactions in the initial stages of combustion for any hydrocarbon or oxygenated fuel. In these reactions, a radical species (like H, OH, or CH3) removes a hydrogen atom from the fuel molecule, creating a new radical version of the fuel. The site of the hydrogen abstraction on the this compound molecule is important, as it determines the structure of the resulting radical, which in turn dictates the subsequent decomposition pathways.

Hydrolysis Reactions

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of esters like this compound, hydrolysis splits the ester back into its constituent carboxylic acid and alcohol. This reaction can be catalyzed by either an acid or a base libretexts.org.

Acid-Catalyzed Hydrolysis : When heated with water in the presence of a strong acid catalyst (e.g., dilute sulfuric acid or hydrochloric acid), this compound will hydrolyze to form 3-ethylpentanoic acid and ethanol (B145695). This reaction is reversible, so an excess of water is typically used to drive the equilibrium towards the products libretexts.orgchemguide.co.uk.

Reaction: CH3CH2CH(CH2CH3)COOCH2CH3 + H2O ⇌ CH3CH2CH(CH2CH3)COOH + CH3CH2OH

Base-Catalyzed Hydrolysis (Saponification) : Heating an ester with a dilute aqueous alkali, such as sodium hydroxide (B78521), results in hydrolysis. This reaction, often called saponification, is irreversible because the carboxylic acid formed immediately reacts with the base to form a stable carboxylate salt libretexts.orgchemguide.co.uk. The products are the salt of the carboxylic acid and the alcohol. This method is generally preferred for its irreversibility and easier separation of products chemguide.co.uk.

Reaction: CH3CH2CH(CH2CH3)COOCH2CH3 + NaOH → CH3CH2CH(CH2CH3)COONa + CH3CH2OH

Table of Chemical Compounds

Compound NameChemical Formula
3-Ethylpentanoic AcidC7H14O2
Acetic AcidC2H4O2
Carbon DioxideCO2
Carbon MonoxideCO
EthanolC2H5OH
This compoundC9H18O2
Ethyl AcetateC4H8O2
Ethyl ButanoateC6H12O2
Ethyl FormateC3H6O2
Ethyl PentanoateC7H14O2
Ethyl PropanoateC5H10O2
EthyleneC2H4
Hydrochloric AcidHCl
Propanoic AcidC3H6O2
Sodium HydroxideNaOH
Sulfuric AcidH2SO4
WaterH2O

Mechanisms of Ester Hydrolysis

The hydrolysis of this compound can proceed through two primary pathways: acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification).

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process. uobabylon.edu.iq To drive the reaction to completion, it is typically carried out with a large excess of water. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

The steps involved in the acid-catalyzed hydrolysis of this compound are as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom of the ester by an acid catalyst, typically a hydronium ion (H₃O⁺). This step makes the carbonyl carbon more electrophilic.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of ethanol.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield 3-ethylpentanoic acid and regenerate the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. uobabylon.edu.iq The hydroxide ion is a reactant in this process, not a catalyst. The mechanism involves the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon.

The steps for the base-catalyzed hydrolysis of this compound are:

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.

Elimination of the Alkoxide Ion: The tetrahedral intermediate collapses, and the ethoxide ion (CH₃CH₂O⁻) is eliminated as the leaving group.

Protonation (Workup): In a subsequent acidic workup step, the carboxylate salt is protonated to form the final product, 3-ethylpentanoic acid.

Table 1: Comparison of Acid and Base-Catalyzed Hydrolysis of this compound

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Reagent Dilute acid (e.g., HCl, H₂SO₄) in excess waterStrong base (e.g., NaOH, KOH)
Role of Reagent CatalystReactant
Reversibility ReversibleIrreversible
Intermediate Tetrahedral intermediateTetrahedral intermediate
Products 3-Ethylpentanoic acid and EthanolA salt of 3-ethylpentanoic acid and Ethanol
Reaction Rate Dependent on the concentration of the ester and the acid catalystDependent on the concentration of the ester and the base

Detailed Research Findings

While specific kinetic data for the hydrolysis of this compound is not extensively available in the literature, general principles of ester hydrolysis kinetics can be applied. The rate of hydrolysis is influenced by both electronic and steric factors. The presence of the ethyl group at the 3-position of the pentanoate chain introduces steric hindrance around the carbonyl group. This steric bulk can impede the approach of the nucleophile (water in acid-catalyzed hydrolysis or hydroxide ion in base-catalyzed hydrolysis) to the carbonyl carbon.

Research on the hydrolysis of other branched-chain esters indicates that steric hindrance generally leads to a decrease in the reaction rate compared to their straight-chain isomers. Therefore, it is expected that the rate of hydrolysis of this compound would be slower than that of a linear ester like ethyl pentanoate. The magnitude of this effect would depend on the specific reaction conditions, such as temperature and the nature of the catalyst.

For base-catalyzed hydrolysis, the reaction typically follows second-order kinetics, being first order in both the ester and the hydroxide ion. The rate law can be expressed as:

Rate = k[this compound][OH⁻]

For acid-catalyzed hydrolysis, the reaction is also typically second order, first order in the ester and first order in the acid catalyst. The rate law is:

Rate = k[this compound][H⁺]

Due to the lack of specific experimental data for this compound, the following table provides illustrative kinetic data for the alkaline hydrolysis of a similar, but less sterically hindered ester, ethyl acetate, to provide context.

Table 2: Illustrative Kinetic Data for the Alkaline Hydrolysis of Ethyl Acetate

Temperature (°C)Rate Constant (k) (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kJ/mol)
150.058\multirow{4}{*}{47.6}
250.112
350.202
450.345

Note: This data is for ethyl acetate and is provided for illustrative purposes. The rate constants for this compound are expected to be lower due to increased steric hindrance.

Theoretical and Computational Studies of Ethyl 3 Ethylpentanoate

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the detailed study of molecular systems from first principles. These calculations are used to determine electronic structure, predict reaction kinetics, and understand the fundamental processes governing chemical transformations.

Ab initio quantum chemistry methods are based on the fundamental laws of quantum mechanics without the use of experimental data. These methods are crucial for accurately calculating the reaction rate constants that govern the chemical transformations of Ethyl 3-ethylpentanoate. High-level composite methods, such as the Complete Basis Set (CBS-QB3) method, are employed to determine the thermochemistry and decomposition kinetics of esters. For similar compounds like ethyl propanoate, these calculations have identified that the lowest energy decomposition pathway involves a six-membered ring transition state, a process known as a retro-ene reaction. researchgate.net This reaction leads to the formation of ethene and propanoic acid and has a calculated energy barrier of approximately 50 kcal/mol. researchgate.net Such calculations are vital for understanding the initial steps of thermal decomposition.

Density Functional Theory (DFT) has become a widely used tool in computational organic chemistry due to its balance of accuracy and computational cost. nih.govmdpi.com DFT methods are applied to study a wide range of properties for molecules like this compound, from optimizing molecular geometries to exploring complex reaction mechanisms. nih.gov The theory is founded on the principle that the total energy of a system is a unique functional of its electron density. mdpi.com

Applications of DFT include the calculation of conformational isomers and their relative stabilities. For instance, studies on related alkyl-imidazolium cations show that DFT can effectively determine stable conformations by mapping the potential energy surface. researchgate.net For this compound, DFT can be used to analyze its structural properties, vibrational frequencies, and the electronic characteristics that dictate its reactivity. Theoretical reactivity indices derived from DFT, such as electrophilicity and nucleophilicity, provide a semi-quantitative understanding of how the molecule will interact in polar reactions. mdpi.com

The combustion of this compound, as a potential biofuel component, is a key area of research. Computational modeling plays a critical role in understanding its behavior under combustion conditions. Kinetic models are developed to simulate properties like laminar flame speeds and ignition delay times. For the related compound ethyl pentanoate, detailed chemical kinetic mechanisms have been developed and validated against experimental data from laminar premixed flames and jet-stirred reactors. repec.orgacs.org These models incorporate hundreds of chemical species and thousands of reactions to accurately predict combustion behavior across various temperatures, pressures, and equivalence ratios. acs.org The insights gained from modeling the combustion of similar esters are directly applicable to understanding and predicting the performance of this compound as a fuel.

Computational chemistry is instrumental in predicting the primary reaction pathways for the decomposition of esters. For molecules similar to this compound, such as methyl butanoate and ethyl propanoate, studies have shown that decomposition is dominated by unimolecular dissociation and H-atom abstraction reactions. researchgate.netacs.org

The primary decomposition routes identified through computational studies for similar esters include:

Retro-ene Reaction: The lowest energy pathway for ethyl esters, involving a six-membered transition state to produce an alkene (ethene) and a carboxylic acid. researchgate.net

Bond Fission: The breaking of C-C and C-O bonds at higher temperatures, leading to the formation of various smaller radicals and molecules. researchgate.net

H-atom Abstraction: Hydrogen atoms are abstracted from the alkyl chain by small radicals like H and CH₃, initiating a chain of radical reactions that are crucial during combustion. researchgate.net

Kinetic Modeling and Simulation

Kinetic modeling and simulation are essential for bridging the gap between fundamental quantum chemical calculations and real-world applications, such as engine combustion. These models provide a comprehensive description of the chemical changes occurring over time.

These mechanisms are typically built upon well-validated core models for smaller molecules and are augmented with reaction pathways specific to the larger ester. repec.org For example, a mechanism for ethyl pentanoate was developed by extending a validated model for ethyl propionate, incorporating the specific oxidation reactions of ethyl butanoate and ethyl pentanoate. repec.org Such a model can contain a large number of species and reactions, as shown in the table below for a related compound.

Table 1: Example of a Detailed Kinetic Mechanism Size for a Biofuel Surrogate

Compound Number of Species Number of Reactions Reference

These detailed models are then validated by comparing simulation results with experimental data from various sources, including jet-stirred reactors, shock tubes, and laminar flame speed measurements. acs.org The good agreement between the model predictions and experimental results confirms the model's ability to accurately describe the complex combustion chemistry of the ester. repec.orgacs.org Reaction flux and sensitivity analyses are then performed using the model to identify the most important reaction pathways under different conditions. acs.org

Validation of Kinetic Models against Experimental Data

No published studies were found that present kinetic models for this compound, nor are there any reports on the validation of such models against experimental data.

Rate of Production and Sensitivity Analyses

Information regarding the rate of production and the results of sensitivity analyses for this compound is not available in the existing scientific literature.

Branching Ratio Analysis for Reaction Sites

There are no accessible research findings that detail the branching ratio analysis for the various reaction sites of this compound.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methods

Chromatography is the cornerstone of modern analytical chemistry for separating complex mixtures. For a volatile compound like Ethyl 3-ethylpentanoate, gas chromatography (GC) is the technique of choice. The following sections detail various advanced GC configurations that provide the necessary selectivity and sensitivity for its comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. hplcvials.commdpi.com The gas chromatograph separates individual components from a mixture based on their physical and chemical properties as they interact with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a chemical fingerprint.

For this compound, GC-MS analysis allows for its definitive identification. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (158.24 g/mol ). lookchem.com The subsequent fragmentation pattern is predictable for an ethyl ester. libretexts.orgchemguide.co.uk Key fragmentation pathways include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic fragmentation for esters, involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen, leading to the elimination of a neutral alkene molecule.

Loss of the alkoxy group: Cleavage of the C-O bond can result in the loss of the ethoxy group (•OCH2CH3), leading to the formation of an acylium ion.

The resulting mass spectrum, with its specific pattern of fragment ions, can be compared against spectral libraries (such as those from NIST or Wiley) for confident identification. nih.govnih.gov Quantitative analysis is also readily achievable by monitoring specific, abundant ions and using appropriate calibration standards.

Table 1: Typical GC-MS Parameters for Volatile Ester Analysis
ParameterTypical Setting
Column Type DB-5ms (or equivalent 5% phenyl-methylpolysiloxane)
Column Dimensions 30 m length x 0.25 mm I.D. x 0.25 µm film thickness
Carrier Gas Helium, constant flow ~1.0 mL/min
Oven Program Initial 40°C, ramp at 5-10°C/min to 250°C
Inlet Temperature 250°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Ion Source Temp. 230°C

For the analysis of volatile compounds like this compound in liquid or solid samples, Headspace Solid-Phase Microextraction (HS-SPME) is a preferred sample preparation technique. acs.org This method is solvent-free, rapid, and sensitive. nih.govtandfonline.com It involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase) above the sample in a sealed vial. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and inserted into the hot GC inlet, where the analytes are thermally desorbed for analysis. nih.govnih.gov

The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For a medium-polarity ester like this compound, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective as it can trap a wide range of volatile compounds. nih.gov Optimization of parameters such as extraction time, temperature, and salt addition (to increase the volatility of analytes in aqueous samples) is crucial for achieving high sensitivity and reproducibility. unicam.it This technique is particularly valuable for analyzing the aroma profile of food and beverages where this ester might be present. nih.govresearchgate.net

Table 2: Key Parameters for HS-SPME Method Development
ParameterVariable to OptimizeTypical Range for Volatile Esters
Fiber Coating Material (e.g., PDMS, DVB/CAR/PDMS)DVB/CAR/PDMS for broad range
Extraction Temperature Temperature of sample incubation40 - 60°C
Extraction Time Time fiber is exposed to headspace20 - 45 min
Salt Addition Type and concentration (e.g., NaCl)10-30% (w/v) in aqueous samples
Desorption Temperature GC inlet temperature250°C

While GC-MS can identify and quantify a compound, it provides no information about its odor. Gas Chromatography-Olfactometry (GC-O) addresses this by using a human assessor as a highly sensitive detector to characterize the odor of compounds as they elute from the GC column. nih.gov In a typical GC-MS/O setup, the column effluent is split between the mass spectrometer and a heated sniffing port. An assessor sniffs the effluent and records the time, duration, and description of any detected odors.

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS)

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an emerging technique that couples the high separation power of GC with the rapid, sensitive detection of IMS. tandfonline.comresearchgate.net After separation on a GC column, compounds are ionized and enter an ion mobility drift tube. Here, under a weak electric field, the ions travel through a drift gas. Their velocity depends on their size, shape, and charge. This allows for an additional dimension of separation based on the ion's collisional cross-section. nih.gov

The result is a two-dimensional plot of GC retention time versus ion drift time, which provides a unique fingerprint for the volatile compounds in a sample. tandfonline.com This technique is highly sensitive, often reaching parts-per-billion (ppb) levels without pre-concentration, and offers very fast analysis times. researchgate.net For this compound, GC-IMS would be beneficial for rapid screening in quality control applications and for distinguishing it from isomers that might have similar retention times but different shapes and therefore different drift times. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For analyzing extremely complex samples containing hundreds or thousands of volatile compounds, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. chemistry-matters.com In GCxGC, two columns with different stationary phase selectivities (e.g., nonpolar and polar) are connected in series via a modulator. chemistry-matters.comwiley.com The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast secondary separation.

The result is a highly structured two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., volatility and polarity). gcms.cz This dramatically increases peak capacity and resolution, allowing for the separation of co-eluting compounds that would overlap in a standard GC analysis. wiley.comives-openscience.eu GCxGC is particularly well-suited for the analysis of wine, beer, or essential oils, where this compound may be present as a minor component among a multitude of other esters, alcohols, and terpenes. mdpi.comsemanticscholar.orgresearchgate.net The enhanced separation ensures more accurate identification and quantification of the target compound.

Table 3: Example GCxGC Configuration for Volatile Organic Compound (VOC) Analysis
ParameterSetting
1st Dimension Column (¹D) DB-5 (nonpolar), 30 m x 0.25 mm I.D. x 0.25 µm
2nd Dimension Column (²D) SolGel-Wax (polar), 1.5 m x 0.1 mm I.D. x 0.1 µm
Modulator Type Cryogenic or Flow Modulator
Modulation Period 4 - 8 seconds
Detector Time-of-Flight Mass Spectrometer (TOF-MS)

Chiral Gas Chromatography (Chiral GC) for Enantiomeric Differentiation

The structure of this compound contains a chiral center at the third carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-Ethyl 3-ethylpentanoate and (S)-Ethyl 3-ethylpentanoate. Enantiomers often possess distinct biological activities and sensory properties (i.e., different odors). Therefore, distinguishing between them is crucial in flavor and food science.

Chiral Gas Chromatography is the technique used to separate enantiomers. This is achieved by using a special GC column where the stationary phase is coated with a chiral selector, most commonly a cyclodextrin derivative. The enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus elute at different times. This allows for the quantification of the enantiomeric ratio (or enantiomeric excess) of this compound in a sample, providing insights into its origin (natural vs. synthetic) or the specificity of its formation pathway.

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analytical chemistry of organic compounds like this compound. By probing the interaction of the molecule with electromagnetic radiation, various spectroscopic methods can elucidate its structural features and determine its concentration, often with high sensitivity and selectivity.

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the IR spectrum is characterized by strong absorption bands corresponding to the vibrations of its constituent bonds. The most prominent of these is the carbonyl (C=O) stretch of the ester group, which typically appears in the region of 1750-1735 cm⁻¹. The presence of two C-O single bonds in the ester functionality gives rise to two distinct stretching vibrations, which are typically observed in the 1300-1000 cm⁻¹ range. Additionally, the spectrum will display characteristic C-H stretching and bending vibrations from the ethyl and pentanoate alkyl chains.

The table below summarizes the expected characteristic IR absorption bands for this compound, based on data for similar aliphatic esters. researchgate.netpressbooks.pub

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
C-H Stretch (Alkyl)2960 - 2870Strong
C=O Stretch (Ester)1750 - 1735Strong, Sharp
C-H Bend (Alkyl)1465 - 1370Medium
C-O Stretch (Acyl-Oxygen)1250 - 1150Strong
C-O Stretch (Alkyl-Oxygen)1150 - 1000Strong

Laser Absorption Spectroscopy (LAS) is a highly sensitive and selective technique for measuring the concentration of gas-phase species in real-time. rsc.org This method is particularly valuable for studying reaction kinetics, such as in combustion or atmospheric chemistry, where tracking the concentration of reactants, intermediates, and products over time is crucial. For this compound, mid-infrared LAS could be employed to monitor its concentration by targeting the strong C=O stretching vibration. libretexts.org By tuning a laser to a specific absorption wavelength of the molecule, the attenuation of the laser beam as it passes through a sample is directly proportional to the concentration of the compound, according to the Beer-Lambert law. This allows for non-intrusive, in-situ measurements with high temporal resolution, providing detailed concentration time-histories during chemical processes.

Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS) is a sophisticated analytical technique used to identify and quantify reaction intermediates, especially in complex environments like flames and pyrolysis reactors. rsc.org This method utilizes high-energy, tunable vacuum ultraviolet radiation from a synchrotron to ionize molecules with minimal fragmentation, a process known as "soft ionization." This is particularly advantageous for distinguishing between isomers, which are often difficult to resolve with conventional mass spectrometry. In the context of studying the combustion of this compound, which can be considered a biodiesel surrogate, SVUV-PIMS would be instrumental in identifying the numerous short-lived and reactive intermediates formed during its decomposition. researchgate.netuclouvain.be By measuring the photoionization efficiency as a function of photon energy, researchers can obtain isomer-specific information crucial for developing and validating detailed chemical kinetic models. researchgate.net

Infrared Cavity Ring-Down Spectroscopy (IR-CRDS) is an extremely sensitive absorption spectroscopy technique capable of detecting trace concentrations of gaseous molecules. uclouvain.benrel.gov The method involves introducing a laser pulse into a high-finesse optical cavity containing the sample. The time it takes for the light intensity to decay, or "ring down," is measured. When an absorbing species like this compound is present, the ring-down time decreases. This change is directly proportional to the concentration of the analyte. nih.gov IR-CRDS, by targeting the characteristic vibrational bands of the ester, can achieve detection limits in the parts-per-billion or even parts-per-trillion range. nrel.gov This makes it a powerful tool for monitoring trace amounts of this compound in environmental applications or for studying slow kinetic processes.

Molecular Beam Mass Spectrometry (MBMS) is a technique used to sample and analyze reactive species directly from high-temperature and high-pressure environments, such as flames or catalytic reactors, with minimal disturbance to the system. nrel.gov A molecular beam is formed by expanding the gas from the reaction zone into a high-vacuum chamber, which "freezes" the chemical composition by preventing further reactions. The species in the beam are then typically ionized by electron impact and detected by a mass spectrometer. When applied to the study of this compound chemistry, MBMS can provide spatial profiles of reactants, stable products, and reactive intermediates within a reaction zone. This information is critical for understanding the fundamental chemical pathways of its formation or consumption in various processes.

Other Analytical Approaches

Beyond the specialized spectroscopic techniques mentioned above, more conventional yet powerful analytical methods are routinely used for the characterization and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a workhorse technique for the separation and identification of volatile organic compounds. In GC-MS, the sample is first vaporized and passed through a gas chromatograph to separate its components. Each separated component then enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint. For this compound, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (158.24 g/mol ). nih.gov The fragmentation pattern is predictable, with common losses corresponding to the ethyl and ethoxy groups, as well as cleavage at the branched point of the pentanoate chain. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. For this compound, the ¹H NMR spectrum would show distinct signals for the protons in the ethyl group of the ester and the protons in the 3-ethylpentanoate chain, with characteristic chemical shifts and splitting patterns due to spin-spin coupling. Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in the molecule, including the characteristic downfield signal for the carbonyl carbon of the ester group. pressbooks.pubutsouthwestern.edu

The table below presents the predicted ¹³C NMR chemical shifts for this compound based on established correlation data. illinois.edu

Carbon Atom Predicted Chemical Shift (ppm)
C=O173 - 175
-O-C H₂-CH₃60 - 62
-O-CH₂-C H₃14 - 15
-CH(CH₂CH₃)₂40 - 42
-C H₂(C=O)45 - 47
-CH(C H₂CH₃)₂25 - 27
-CH(CH₂C H₃)₂11 - 12

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique frequently employed in synthetic organic chemistry to monitor the progress of a chemical reaction. studylib.netresearchgate.net In the synthesis of this compound, typically through the esterification of 3-ethylpentanoic acid with ethanol (B145695), TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the final product over time.

The principle of TLC is based on the differential partitioning of the components of a mixture between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or mixture of solvents that moves up the plate by capillary action). studylib.net The separation is based on the polarity of the molecules. In the context of the synthesis of this compound, the starting material, 3-ethylpentanoic acid, is more polar than the product, this compound, due to the presence of the carboxylic acid group. Ethanol, the other reactant, is also a polar molecule.

Experimental Application in Monitoring Esterification:

To monitor the reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate alongside the starting materials (3-ethylpentanoic acid and ethanol) as references. youtube.com The TLC plate is then developed in a chamber containing a suitable mobile phase.

A common stationary phase for this type of analysis is silica gel 60 F254. The choice of the mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297) is often used for the analysis of esters. wesleyan.edu The ratio of these solvents can be adjusted to optimize the separation. For instance, a mobile phase of 20% ethyl acetate in hexanes could be a starting point. studylib.net

After the solvent front has moved up the plate, the plate is removed, dried, and the spots are visualized. Since this compound and its precursors are not colored, a visualization technique is required. A common method is using a UV lamp if the compounds are UV-active, often indicated by a fluorescent indicator in the TLC plate's stationary phase. libretexts.org Alternatively, chemical staining agents such as potassium permanganate or iodine vapor can be used to visualize the spots. libretexts.org

As the reaction proceeds, the spot corresponding to the 3-ethylpentanoic acid will diminish in intensity, while a new spot corresponding to the less polar product, this compound, will appear and intensify. youtube.com Due to its lower polarity, the this compound will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value compared to the 3-ethylpentanoic acid. researchgate.net The reaction is considered complete when the spot of the limiting reactant (typically the 3-ethylpentanoic acid) is no longer visible on the TLC plate.

Illustrative Data from Reaction Monitoring:

The progress of the esterification reaction to form this compound can be effectively tracked by observing the changes in the TLC plate over time. The following table represents hypothetical data obtained from monitoring the reaction at different intervals.

Time (hours)Spotting LaneObserved SpotsRf ValueInterpretation
03-ethylpentanoic acid (Standard)10.35Starting Material Reference
0Ethanol (Standard)10.20Starting Material Reference
0Reaction Mixture (t=0)20.35, 0.20Reaction has not yet started. Only reactants are present.
1Reaction Mixture (t=1h)30.70, 0.35, 0.20Product formation has begun. Both reactants and product are present.
3Reaction Mixture (t=3h)30.70 (intense), 0.35 (faint), 0.20The reaction is progressing. The product spot is more intense, and the 3-ethylpentanoic acid spot is diminishing.
5Reaction Mixture (t=5h)20.70, 0.20The reaction is nearing completion as the 3-ethylpentanoic acid spot is no longer visible.
5This compound (Product)10.70Product Reference

Note: The Rf values are illustrative and can vary depending on the exact TLC conditions (e.g., specific mobile phase composition, temperature, and stationary phase). The ethanol spot may be difficult to visualize depending on the staining method.

Applications in Organic Synthesis As Reagents and Building Blocks

Role as an Intermediate in Organic Compound Synthesis

Ethyl 3-ethylpentanoate can serve as a valuable intermediate in the synthesis of a variety of organic molecules. Its ester functionality allows it to undergo several common transformations to produce other functional groups. For instance, the hydrolysis of this compound, either under acidic or basic conditions, yields 3-ethylpentanoic acid and ethanol (B145695). 3-Ethylpentanoic acid is a carboxylic acid that can be used in the synthesis of other compounds, such as acid halides, amides, and other esters.

Furthermore, the reduction of this compound with a strong reducing agent like lithium aluminum hydride (LiAlH4) would produce 3-ethylpentan-1-ol. This primary alcohol can then be used in a range of subsequent reactions, including oxidation to an aldehyde or carboxylic acid, or conversion to an alkyl halide.

The Grignard reaction offers another pathway for utilizing this compound as an intermediate. Treatment with an excess of a Grignard reagent (e.g., methylmagnesium bromide) would lead to the formation of a tertiary alcohol. This reaction is a powerful tool for creating new carbon-carbon bonds and building more complex molecular skeletons.

Utilization as a Solvent in Organic Reactions

While there is limited specific research on the use of this compound as a solvent, its properties as an ester suggest potential applications. Esters are generally considered to be relatively polar aprotic solvents. They can be effective in dissolving a range of organic compounds. Other ethyl esters, such as ethyl acetate (B1210297) and ethyl lactate, are widely used as solvents in organic reactions and industrial processes due to their favorable solvency characteristics and relatively low toxicity. Given its structural similarities, this compound could potentially be used as a solvent in reactions where a moderately polar, non-reactive medium is required. However, its higher molecular weight and boiling point compared to more common ester solvents might influence its specific applications.

Synthetic Utility in Preparing Complex Organic Molecules

The structure of this compound provides a foundation for the synthesis of more complex organic molecules. The presence of α-hydrogens (hydrogens on the carbon atom adjacent to the carbonyl group) allows for the formation of an enolate ion in the presence of a suitable base. This enolate can then act as a nucleophile in various carbon-carbon bond-forming reactions.

One such reaction is the Claisen condensation. In a self-condensation reaction, two molecules of this compound would react to form a β-keto ester. This reaction is a fundamental method for constructing larger carbon skeletons. The resulting β-keto ester is a versatile intermediate that can be further modified, for example, through decarboxylation to yield a ketone.

Additionally, the enolate of this compound could participate in alkylation reactions with alkyl halides, providing a route to introduce new alkyl groups at the α-position. This further enhances its utility as a building block for more substituted and complex target molecules.

Esterification Studies

The primary method for the synthesis of this compound is through the Fischer esterification of 3-ethylpentanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. rug.nlmasterorganicchemistry.commdpi.comcerritos.edutaylorandfrancis.com The reaction is an equilibrium process, and to achieve a high yield of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com

The general mechanism for the Fischer esterification involves the protonation of the carboxylic acid carbonyl group by the acid catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.commdpi.comcerritos.edu

Several factors can influence the rate and yield of the esterification reaction, including the reaction temperature, the type and concentration of the catalyst, and the structure of the carboxylic acid and alcohol. rug.nl While specific kinetic and mechanistic studies on the esterification of 3-ethylpentanoic acid with ethanol are not widely reported, the principles of Fischer esterification are well-established and applicable to this synthesis.

Reactant 1Reactant 2CatalystProductReaction Type
3-Ethylpentanoic AcidEthanolAcid (e.g., H2SO4)This compoundFischer Esterification

Future Directions and Emerging Research Areas

Advancements in Sustainable Synthesis of Ethyl 3-ethylpentanoate

The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes. purkh.com For this compound, this translates to moving away from conventional synthesis methods that often rely on harsh conditions and hazardous materials. researchgate.net The future lies in the adoption of biocatalysis and other green chemistry principles.

Biocatalytic Synthesis: Enzymes, particularly lipases, are emerging as powerful tools for ester synthesis. mdpi.commdpi.com Lipase-catalyzed processes offer several advantages over traditional chemical routes, including mild reaction conditions, high selectivity, and the use of renewable raw materials. mdpi.comresearchgate.netnih.gov Research is focused on identifying and engineering lipases with enhanced activity and stability for the esterification of branched acids like 3-ethylpentanoic acid. A significant challenge in the enzymatic synthesis of branched acid esters is the steric hindrance near the enzyme's active site, which can limit reactivity. mdpi.com Future work will likely involve screening novel microbial sources for suitable enzymes and employing protein engineering to design lipases with active sites tailored for sterically demanding substrates.

Solvent-free reaction media are also a key aspect of sustainable synthesis. mdpi.com Carrying out the enzymatic esterification of 3-ethylpentanoic acid with ethanol (B145695) in a solvent-free system would minimize waste and simplify product purification, aligning with the goals of green chemistry. purkh.com

Green Solvents and Feedstocks: The use of bio-based solvents, such as ethyl lactate, is another promising avenue. researchgate.net These solvents are derived from renewable resources and are often biodegradable, reducing the environmental impact of the synthesis process. researchgate.net Furthermore, sourcing precursors like 3-ethylpentanoic acid and ethanol from renewable feedstocks, such as biomass and agricultural waste, is a critical component of a fully sustainable synthesis pathway. purkh.com

Table 1: Comparison of Conventional vs. Sustainable Synthesis Approaches
ParameterConventional Synthesis (e.g., Fischer Esterification)Sustainable Synthesis (e.g., Biocatalysis)
CatalystStrong mineral acids (e.g., H₂SO₄)Enzymes (e.g., Lipases)
Reaction ConditionsHigh temperatures, often harshMild temperatures (e.g., 70-80°C) mdpi.com
SolventsOften organic solventsSolvent-free or green solvents mdpi.comresearchgate.net
ByproductsWater, potential side-reaction productsWater, generally high purity products mdpi.com
Environmental ImpactHigher energy consumption, potential for hazardous wasteLower energy consumption, biodegradable catalysts, less waste mdpi.com

Development of Novel Catalytic Systems for Ester Transformations

Beyond its synthesis, the transformation of this compound into other valuable chemicals is an area of active research. This involves the development of highly efficient and selective catalysts for reactions such as transesterification, hydrogenation, and hydrogenolysis.

Transesterification Catalysts: Transesterification is a key reaction for converting one ester into another. While traditional catalysts like mineral acids and bases are effective, they can be difficult to separate from the reaction mixture. allindianpatents.com Research is focusing on novel heterogeneous catalysts, such as double metal cyanide complexes, which are highly efficient, reusable, and easily separable, making the process more economical and environmentally friendly. allindianpatents.com

Hydrogenation and Hydrogenolysis Catalysts: The conversion of esters to alcohols via hydrogenation or hydrogenolysis is a crucial industrial process. mdpi.comresearchgate.net Traditional catalysts, like copper chromites, are effective but pose toxicity concerns. researchgate.netrsc.org Modern research is geared towards developing chromium-free, environmentally benign catalysts. Bimetallic systems, particularly those based on copper combined with a second metal (like zinc, palladium, or noble metals), are showing great promise. rsc.org These catalysts exhibit synergistic effects that lead to higher activity, selectivity towards the desired alcohol, and enhanced stability under mild reaction conditions. rsc.org Layered double hydroxides (LDHs) are also being explored as precursors for highly dispersed mixed metal oxide catalysts with excellent performance in hydrogenation reactions. mdpi.com

Table 2: Emerging Catalytic Systems for Ester Transformations
TransformationCatalyst TypeKey AdvantagesRelevant Research Findings
TransesterificationHeterogeneous Double Metal CyanideHigh efficiency, reusability, easy separation allindianpatents.comAvoids tedious catalyst recovery associated with homogeneous catalysts. allindianpatents.com
HydrogenationBimetallic Copper-Based SystemsCr-free, high selectivity, enhanced stability rsc.orgSynergistic interaction between metals increases turnover frequency (TOF). rsc.org
HydrogenolysisLDH-Derived Mixed Metal OxidesHigh metal dispersion, strong metal-support interaction mdpi.comOften more reactive than catalysts prepared by impregnation. mdpi.com
Greener SynthesisNoble-Metal-Based Bimetallic OxidesUses molecular oxygen as the sole oxidant, minimizes waste labmanager.combritishwaterfilter.comPromising for C-H bond activation reactions. labmanager.com

Integration of Advanced Analytical and Computational Methodologies

A deeper understanding of this compound requires sophisticated analytical and computational tools. These advanced methodologies are crucial for purity analysis, mechanistic studies, and the rational design of new synthetic and catalytic processes.

Advanced Analytical Techniques: The analysis of esters, especially in complex matrices, necessitates powerful techniques. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable for the identification and quantification of this compound and related compounds. nih.govoup.com These methods provide high sensitivity and selectivity, which is essential for detecting trace impurities or monitoring reaction progress. nih.gov For instance, advanced GC-MS techniques can provide detailed information about fatty acid ester profiles in various samples. oup.comaocs.org Solid-phase extraction (SPE) is often employed for sample preparation to isolate esters from complex mixtures before analysis. nih.gov

Computational Methodologies: Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms at the molecular level. pku.edu.cnresearchgate.netbenthamdirect.comresearchgate.net DFT calculations can be used to study the thermodynamics and kinetics of the esterification process, helping to identify rate-determining steps and understand the role of catalysts. pku.edu.cnnih.gov For example, computational studies have been used to compare different potential pathways for esterification, showing how catalysts can significantly lower the activation energy barrier. researchgate.netbenthamdirect.com These theoretical insights can guide the design of more efficient catalysts and the optimization of reaction conditions, accelerating the development of new synthetic routes. nih.govresearchgate.net

Exploration of New Reaction Pathways and Mechanistic Insights

While Fischer-Speier esterification is a classic and widely used method, ongoing research seeks to uncover novel reaction pathways and gain a more profound understanding of the underlying mechanisms. mdpi.comorganic-chemistry.org

Mechanistic Insights into Fischer Esterification: The mechanism of Fischer esterification involves a series of reversible steps, including the initial protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water. organic-chemistry.orgchemistrysteps.comlibretexts.org Computational studies continue to refine this model. For instance, DFT calculations have suggested that the formation of an acylium ion can be a key intermediate in some acid-catalyzed esterifications. rsc.org A detailed understanding of these equilibria and intermediates is essential for optimizing reaction conditions to maximize the yield of this compound. mdpi.com

Novel Reaction Pathways: Researchers are exploring alternative activation methods that bypass the need for strong acids or high temperatures. Cross-Dehydrogenative Coupling (CDC) reactions represent an atom-economical approach to forming C-O bonds for ester synthesis. labmanager.combritishwaterfilter.com Recent breakthroughs include the development of catalysts that can achieve this transformation using molecular oxygen as the only oxidant, representing a significant step forward in green chemistry. labmanager.com Additionally, methods involving the activation of carboxylic acids with coupling reagents or the use of photo-catalysis are being investigated to enable esterification under milder conditions and with different functional group tolerances. benthamdirect.comorganic-chemistry.org The discovery of methods to functionalize previously inert C-H bonds in ester molecules is also opening up unprecedented opportunities for creating new derivatives and complex molecules. bioengineer.org

Q & A

Q. How can experimental designs account for environmental degradation pathways of this compound under varying conditions?

  • Methodological Answer : Design accelerated degradation studies under controlled humidity, temperature, and UV exposure. Use HPLC to quantify degradation products and derive rate constants. Compare results with QSAR (Quantitative Structure-Activity Relationship) models to extrapolate environmental persistence. Include negative controls and replicate experiments to distinguish abiotic vs. biotic degradation mechanisms .

Q. What strategies address reproducibility challenges in this compound synthesis across different laboratories?

  • Methodological Answer : Standardize protocols using ICH Q2(R1) guidelines for analytical validation. Document raw data (e.g., reagent lot numbers, humidity levels) and share via open-access platforms. Collaborative studies (e.g., round-robin tests) can identify critical variables (e.g., catalyst purity) affecting reproducibility. Use error propagation analysis to quantify uncertainty in yield calculations .

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